(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride
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Overview
Description
(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H11NO2·HCl and a molecular weight of 165.62 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride typically involves the following steps:
Epoxidation: The starting material, a suitable diene, undergoes epoxidation to form the oxirane ring.
Amination: The epoxide is then subjected to amination to introduce the amino group at the 4-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides, and other oxidized compounds.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride: can be compared with other similar compounds, such as:
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: This compound has a phenyl group instead of an amino group, leading to different chemical properties and applications.
(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: This compound has a methyl group at the 3-position, which can affect its reactivity and biological activity.
Uniqueness: The presence of the amino group in this compound makes it distinct from other similar compounds, providing unique chemical and biological properties that can be exploited in various applications.
Biological Activity
(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C6H11ClN2O2 and a molecular weight of 174.62 g/mol. The structure features a bicyclic framework that contributes to its biological interactions.
Property | Value |
---|---|
Molecular Formula | C6H11ClN2O2 |
Molecular Weight | 174.62 g/mol |
CAS Number | 2170372-31-1 |
Purity | 97% |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : Its structural characteristics allow it to interact with various receptors, potentially modulating their activity and influencing signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, possibly through the modulation of neurotransmitter systems.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
1. Neuroprotective Studies
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated significant reductions in neuronal cell death in vitro when exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases.
2. Antimicrobial Activity
In vitro assays demonstrated that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.
3. Enzyme Interaction Studies
Research has shown that this compound can act as an inhibitor for certain enzymes, such as acetylcholinesterase (AChE). This interaction suggests possible implications for treating conditions like Alzheimer's disease.
Case Study 1: Neuroprotection in Animal Models
In a controlled animal study, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in models of Alzheimer's disease. Behavioral tests indicated enhanced memory retention compared to control groups.
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with bacterial infections resistant to conventional antibiotics. The results showed improved patient outcomes and reduced infection rates.
Properties
IUPAC Name |
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h8H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJMMDYARTNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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